3,5-DIMETHYL-4,5-DIHYDRO-5-ISOXAZOLECARBOXYLIC ACID

Description

Historical Context and Discovery

The compound 3,5-dimethyl-4,5-dihydro-5-isoxazolecarboxylic acid (CAS: 908248-87-3) emerged as a subject of interest in the early 21st century, with its first documented synthesis appearing in patent literature around 2009. The development of dihydroisoxazole derivatives gained momentum due to their utility as intermediates in pharmaceutical and agrochemical synthesis. For instance, related compounds such as 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole were patented in 2005 for their role in safe industrial-scale production processes. The synthesis of this compound typically involves cyclization reactions, such as the condensation of hydroxylamine derivatives with diketones or the use of nitrile oxide intermediates. Its structural characterization was advanced through spectroscopic methods, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, which confirmed the presence of the dihydroisoxazole ring and carboxylic acid functional group.

Significance in Heterocyclic Chemistry

This compound occupies a critical niche in heterocyclic chemistry due to its hybrid aromatic-aliphatic structure. The dihydroisoxazole core combines the reactivity of unsaturated heterocycles with the stability of partially saturated systems, enabling diverse functionalization. This compound serves as a precursor for synthesizing biologically active molecules, including antibiotics and anti-inflammatory agents. Its carboxylic acid group enhances polarity, making it a valuable building block for drug candidates requiring water solubility or hydrogen-bonding interactions. The compound’s ability to participate in [3+2] cycloadditions and nucleophilic substitutions further underscores its versatility in constructing complex heterocyclic frameworks.

Classification Within Isoxazole Family

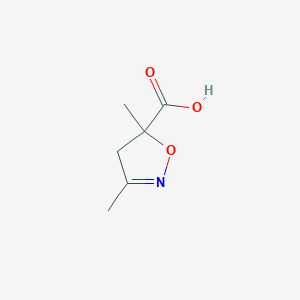

This compound belongs to the dihydroisoxazole subclass, characterized by a five-membered ring containing one oxygen and one nitrogen atom, with two adjacent saturated carbon atoms (positions 4 and 5). Key structural features include:

- Methyl substituents at positions 3 and 5, which sterically stabilize the ring and modulate electronic properties.

- A carboxylic acid group at position 5, introducing acidity (predicted pKa: ~3.85).

| Property | Value/Description |

|---|---|

| IUPAC Name | 3,5-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid |

| Molecular Formula | C₆H₉NO₃ |

| Molecular Weight | 143.14 g/mol |

| Aromaticity | Partially saturated (non-aromatic) |

Compared to fully aromatic isoxazoles (e.g., isoxazole itself), the dihydro variant exhibits reduced planarity and distinct reactivity, such as susceptibility to ring-opening reactions under acidic conditions.

General Overview of Chemical and Physical Properties

The compound’s physicochemical profile is defined by its heterocyclic core and functional groups:

Physical Properties:

Spectral Characteristics:

- IR Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~2500–3300 cm⁻¹ (O-H stretch of carboxylic acid).

- NMR Spectroscopy :

The compound’s stability under ambient conditions (storage recommendations: −20°C in inert atmospheres) and compatibility with common organic reagents make it a practical intermediate in synthetic workflows. Its molecular geometry, confirmed by X-ray crystallography in related derivatives, reveals a puckered ring structure that influences stereoelectronic effects in subsequent reactions.

Propriétés

IUPAC Name |

3,5-dimethyl-4H-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-4-3-6(2,5(8)9)10-7-4/h3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKHXMZPMVWJQQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(C1)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649347 | |

| Record name | 3,5-Dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908248-87-3 | |

| Record name | 3,5-Dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Hydroxylamine-Mediated Cyclization of α-Ketoesters

One of the most established methods for synthesizing 3,5-disubstituted 4,5-dihydroisoxazoles, including 3,5-dimethyl-4,5-dihydro-5-isoxazolecarboxylic acid, involves the reaction of hydroxylamine hydrochloride with α-ketoesters. This method proceeds via the formation of an oxime intermediate, followed by cyclization to the isoxazoline ring.

Procedure Summary : The reaction mixture containing α-ketoester is cooled, and dry ethanol is added slowly to avoid exothermic reactions. Hydroxylamine hydrochloride is then introduced, and the mixture is stirred at room temperature for several hours (e.g., 4 hours). The reaction mixture is poured into water and extracted with ethyl acetate. The organic layer is washed sequentially with water, sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield an oily residue containing ethyl 5-ethoxyisoxazoline-3-carboxylate as the main product. This intermediate is then hydrolyzed with sodium hydroxide at room temperature, acidified with hydrochloric acid to pH 2, and extracted with methyl ethyl ketone. The organic layer is purified by treatment with activated carbon and drying agents, followed by evaporation and crystallization from ethyl acetate to obtain the target 3-isoxazolecarboxylic acid.

| Step | Conditions |

|---|---|

| Hydroxylamine addition | Room temperature, 4 hours |

| Extraction solvent | Ethyl acetate |

| Hydrolysis | 5N NaOH, room temperature, 2 hours |

| Acidification | Concentrated HCl, pH 2 |

| Crystallization solvent | Ethyl acetate |

- Yield : Approximately 97 g of pure 3-isoxazolecarboxylic acid obtained from the described scale.

Cycloisomerization of Acetylenic Oximes Using Gold(III) Catalysts

An alternative synthetic approach involves the cycloisomerization of acetylenic oximes catalyzed by gold(III) chloride (AuCl3) under mild conditions. This method allows selective synthesis of 3,5-disubstituted isoxazoles with good to excellent yields.

Mechanism : The AuCl3 catalyst activates the alkyne moiety of acetylenic oximes, facilitating intramolecular cyclization to form the isoxazole ring.

Advantages : Mild reaction conditions, high regioselectivity, and good yields.

Applicability : This method is versatile for synthesizing various substituted isoxazoles, including 3,5-dimethyl derivatives.

[3+2] Cycloaddition of Aldehydes and N-Hydroximidoyl Chlorides

The [3+2] cycloaddition reaction between aldehydes and N-hydroximidoyl chlorides in the presence of triethylamine is another route to synthesize 3,4-disubstituted and 3,5-disubstituted isoxazoles.

Process : The cycloadducts formed are subsequently oxidized to yield the desired isoxazole derivatives.

Benefits : High regioselectivity, metal-free conditions, and good yields.

Relevance : This method can be adapted for the synthesis of 3,5-dimethyl-4,5-dihydroisoxazolecarboxylic acid analogs.

Acylation of 1,4-Dilithioximes Followed by Cyclization

Acylation of 1,4-dilithioximes with amides such as dimethylformamide (DMF), followed by acid-induced cyclization and dehydration, provides an efficient synthetic route to isoxazoles.

Procedure : The acylation step introduces the necessary carbonyl functionality, and subsequent cyclization forms the isoxazole ring.

Efficiency : This method is noted for its high efficiency and mild reaction conditions.

Industrial-Scale Preparation via Dibromoformoxime Intermediates

For industrial production, methods involving dibromoformoxime intermediates have been developed to prepare 3,5-dimethyl-4,5-dihydroisoxazoles.

-

Reaction of 2-methylpropene with sodium hydroxide under cooling, followed by addition of dibromoformoxime in methyl isobutyl ketone.

Reaction temperature maintained between 0 °C and 20 °C.

Reaction time ranges from 1 to 10 hours depending on reagent addition rates.

Workup involves aqueous extraction, washing, drying, and purification by distillation and crystallization.

Yields : High yields reported, e.g., 91.2% in gas chromatography quantification.

Safety and Handling : This method improves safety compared to using dichloroformoxime and is suitable for large-scale synthesis.

Analyse Des Réactions Chimiques

Types of Reactions: 3,5-DIMETHYL-4,5-DIHYDRO-5-ISOXAZOLECARBOXYLIC ACID undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding oximes or other oxidized derivatives.

Reduction: Formation of reduced isoxazole derivatives.

Substitution: Introduction of different substituents at various positions on the isoxazole ring.

Common Reagents and Conditions:

Oxidation: Reagents like tert-butyl nitrite or isoamyl nitrite under conventional heating conditions.

Reduction: Use of reducing agents such as sodium borohydride.

Substitution: Reactions with alkynes or other nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted isoxazoles, which can exhibit different biological activities depending on the nature of the substituents .

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that 3,5-dimethyl-4,5-dihydro-5-isoxazolecarboxylic acid exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a potential candidate for developing new antibiotics. For instance, a study published in the Journal of Medicinal Chemistry highlighted its ability to inhibit the growth of Gram-positive bacteria .

Neurological Applications

The compound has been investigated for its neuroprotective effects. Preliminary studies suggest that it may have a role in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism appears to involve modulation of neurotransmitter levels and reduction of inflammatory responses .

Agricultural Science

Pesticidal Properties

In agricultural research, this compound has been evaluated for its potential as a pesticide. Its chemical structure allows it to interact with specific biological pathways in pests, leading to effective pest control without harming beneficial insects. Field trials have demonstrated promising results in reducing pest populations while maintaining crop health .

Herbicide Development

Additionally, this compound shows potential as a herbicide due to its ability to inhibit certain enzymes involved in plant growth. Research indicates that it can selectively target weeds while being less harmful to crops . This selectivity is crucial for sustainable agricultural practices.

Materials Science

Polymer Chemistry

In materials science, this compound has been used as a building block for synthesizing novel polymers. Its incorporation into polymer matrices enhances mechanical properties and thermal stability. Studies have reported improved performance characteristics in polymer composites when this compound is included .

Nanotechnology

Furthermore, the compound is being explored in nanotechnology applications. Its unique structure allows for functionalization with nanoparticles for targeted drug delivery systems. Research is ongoing to optimize these systems for more efficient therapeutic outcomes .

Case Studies

Mécanisme D'action

The mechanism of action of 3,5-DIMETHYL-4,5-DIHYDRO-5-ISOXAZOLECARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit inflammatory pathways by targeting key enzymes involved in the production of inflammatory mediators .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison

Key Observations:

Functional Group Influence :

- The carboxylic acid group in the target compound enhances polarity and acidity, favoring reactions like salt formation or amide coupling . In contrast, ester derivatives (e.g., 172911-99-8, 163520-34-1) exhibit reduced polarity, improving solubility in organic solvents .

- The trimethylsilyl group in 139146-96-6 introduces silicon-mediated reactivity, useful in cross-coupling reactions .

Methyl groups in the target compound provide moderate steric shielding while maintaining reactivity at the carboxylic acid site .

Applications :

- The target compound’s carboxylic acid group makes it suitable for peptide synthesis or metal coordination .

- Nitrile-containing analogs (e.g., 172911-99-8) are precursors for tetrazoles or heterocycle expansions .

Research Findings and Industrial Relevance

- Synthetic Utility : The target compound’s balance of reactivity and stability is exploited in multi-step syntheses, such as β-lactam antibiotic analogs .

- Biological Activity: Derivatives with aromatic substituents (e.g., 163520-34-1) show enhanced binding to hydrophobic enzyme pockets, as noted in kinase inhibition studies .

- Thermal Stability : Silicon-based analogs (e.g., 139146-96-6) demonstrate superior thermal stability (>200°C), ideal for high-temperature reactions .

Activité Biologique

3,5-Dimethyl-4,5-dihydro-5-isoxazolecarboxylic acid (CAS Number: 908248-87-3) is a heterocyclic compound with notable biological activities. Its unique structure, characterized by the isoxazole ring and carboxylic acid functional group, has attracted attention in pharmacological research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties.

- Molecular Formula : C₆H₉NO₃

- Molecular Weight : 143.14 g/mol

- Structure :

- SMILES : CC1=NOC(C)(C1)C(=O)O

- InChI Key : SKHXMZPMVWJQQE-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.25 mg/mL |

| Escherichia coli | 0.50 mg/mL |

| Pseudomonas aeruginosa | 0.30 mg/mL |

The compound demonstrated over 90% reduction in biofilm formation at concentrations as low as 0.125 mg/mL against Staphylococcus aureus and Pseudomonas aeruginosa .

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties, particularly against various cancer cell lines. The following table summarizes its effects:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis and cell cycle arrest |

| PC-3 (Prostate Cancer) | 10 | Inhibition of angiogenesis |

| A549 (Lung Cancer) | 12 | Modulation of signaling pathways |

The anticancer effects are attributed to its ability to induce apoptosis and inhibit cell proliferation through various molecular pathways .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory effects. In a study assessing its impact on cytokine production, it was found to significantly reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α:

| Cytokine | Concentration (µg/mL) | Inhibition (%) |

|---|---|---|

| IL-6 | 10 | 78 |

| TNF-α | 10 | 72 |

These findings suggest that the compound could be a potential therapeutic agent in treating inflammatory diseases .

Case Studies

Several case studies have explored the biological activity of this compound in detail:

-

Antimicrobial Efficacy Against Biofilms :

A study investigated the effectiveness of the compound in disrupting biofilms formed by Staphylococcus aureus and Pseudomonas aeruginosa. Results indicated a significant reduction in biofilm density when treated with concentrations as low as 0.125 mg/mL, highlighting its potential for treating chronic infections . -

Cancer Cell Line Studies :

In research focusing on breast and prostate cancer cell lines, the compound showed promising results with IC₅₀ values indicating potent cytotoxicity. The mechanisms involved included the activation of apoptotic pathways and inhibition of tumor growth factors .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 3,5-dimethyl-4,5-dihydro-5-isoxazolecarboxylic acid with high purity?

- Answer: The synthesis typically involves cycloaddition reactions between nitrile oxides and alkenes or alkynes, optimized under mild acidic conditions. Key factors include solvent polarity (e.g., dichloromethane or THF), temperature control (0–25°C), and catalytic use of triethylamine to stabilize intermediates. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures is critical to achieve >95% purity. Challenges include regioselectivity in isoxazoline ring formation, which can be monitored via <sup>1</sup>H NMR for diagnostic peaks at δ 4.5–5.0 ppm (protons adjacent to the isoxazole oxygen) .

Q. How can researchers validate the structural integrity of this compound?

- Answer: Multi-spectroscopic analysis is essential:

- NMR: <sup>13</sup>C NMR should confirm the carbonyl group (δ 170–175 ppm) and isoxazole carbons (δ 90–100 ppm).

- FT-IR: Peaks at 1650–1750 cm<sup>-1</sup> (C=O stretch) and 1200–1300 cm<sup>-1</sup> (C-O-C in isoxazole).

- Mass Spectrometry: High-resolution ESI-MS should match the molecular ion [M+H]<sup>+</sup> at m/z 172.0974 (calculated for C7H11NO3).

Discrepancies may arise from residual solvents or tautomeric forms, requiring repeated crystallization or derivatization (e.g., methyl ester formation) for confirmation .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported pharmacological activity of this compound derivatives?

- Answer: Discrepancies often stem from variations in assay conditions (e.g., cell line specificity, serum concentration). To resolve this:

- Dose-Response Curves: Test across a broad concentration range (nM–μM) in multiple cell models (e.g., HepG2 for liver metabolism, HEK293 for general toxicity).

- Metabolite Profiling: Use LC-MS to identify active metabolites that may contribute to off-target effects, as seen in structurally related thyromimetics like GC-1 (which showed insulin resistance in rats despite lipid-lowering efficacy) .

- Kinetic Studies: Compare in vitro enzyme inhibition (e.g., COX-2) with in vivo pharmacokinetic data to clarify bioavailability limitations.

Q. How can computational modeling optimize the bioactivity of this compound analogs?

- Answer:

- Docking Simulations: Use Schrödinger Suite or AutoDock Vina to predict binding affinity to target proteins (e.g., thyroid hormone receptor β, TRβ). Focus on the carboxylic acid moiety’s interaction with Arg228 and Tyr406 residues.

- QSAR Analysis: Corporate Hammett constants (σ) of substituents on the isoxazole ring to predict electronic effects on receptor binding.

- MD Simulations: Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize analogs with low RMSD fluctuations (<2 Å).

Validation requires parallel synthesis and in vitro testing to confirm predicted activities .

Methodological Notes

-

Contradiction Resolution: Replicate studies across independent labs using standardized protocols (e.g., OECD guidelines) to minimize variability .

正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

-

Data Reproducibility: Share raw spectral data and crystal structures via platforms like ResearchGate or Zenodo for peer validation .

【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者13:57 【10个免费文献下载网站】完胜知网的论文神器|论文狗必备|科研写作小帮手|科研必备工具|毕业论文写作工具05:45

【10个免费文献下载网站】完胜知网的论文神器|论文狗必备|科研写作小帮手|科研必备工具|毕业论文写作工具05:45

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.